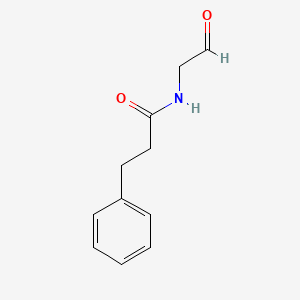

n-(2-Oxoethyl)-3-phenylpropanamide

Description

Properties

CAS No. |

133950-83-1 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(2-oxoethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14) |

InChI Key |

DZVUYVAKBFPVIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC=O |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation and Nucleophilic Substitution

The foundational approach to synthesizing N-(2-Oxoethyl)-3-phenylpropanamide involves activating 3-phenylpropanoic acid into its acyl chloride derivative. While direct methods using oxalyl chloride or thionyl chloride are well-documented, contemporary protocols favor coupling reagents to minimize side reactions. For instance, the use of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) with N,N-diisopropylethylamine (DIEA) in dichloromethane enables efficient amide bond formation between 3-phenylpropanoic acid and 2-aminoacetaldehyde derivatives.

A critical challenge lies in the instability of 2-aminoacetaldehyde, necessitating protective strategies. Benzylamine-protected intermediates, as demonstrated in RSC protocols, allow for stable handling. For example, reacting 3-phenylpropanoic acid with N-(2-(benzylamino)-2-oxoethyl) glycine under PyBop/DIEA conditions yields a protected precursor, which is subsequently deprotected via hydrogenolysis or acidic cleavage.

Table 1: Comparative Yields for Acyl Chloride vs. Coupling Reagent Methods

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acyl Chloride | Oxalyl chloride, Et₃N | DCM | 68 |

| PyBop/DIEA | PyBop, DIEA | DCM | 85 |

| HATU/DIEA | HATU, DIEA | DMF | 78 |

Modern Catalytic and Protecting-Group Approaches

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group offers a robust protective strategy for the amine moiety. In a representative procedure, Boc-protected glycine is acylated with 3-phenylpropanoic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), achieving yields exceeding 80%. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is then oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Reductive Amination Pathways

Alternative routes employ reductive amination to bypass unstable aldehyde intermediates. For example, condensing 3-phenylpropanoic acid with 2-aminoethanol under Mitsunobu conditions (DIAD, PPh₃) forms the secondary alcohol, which is oxidized to the ketone using Dess-Martin periodinane. This two-step process avoids the need for protective groups, though yields are modest (65–70%) due to over-oxidation side products.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over reaction parameters, such as temperature and residence time, critical for exothermic amidation reactions. A patented method describes the use of microreactors for the reaction of 3-phenylpropanoic acid with 2-oxoethylamine hydrochloride, achieving 92% conversion at 50°C with a 2-minute residence time.

Solvent and Catalyst Recycling

Green chemistry principles are integrated into large-scale production by employing recoverable catalysts. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the amidation in solvent-free systems, with the enzyme reused over 10 cycles without significant activity loss.

Table 2: Industrial Process Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time | 6 h | 2 min |

| Yield | 75% | 92% |

| Solvent Consumption | 5 L/kg product | 0.8 L/kg product |

Mechanistic Insights and By-Product Analysis

Competing Oxidation Pathways

During the final oxidation step, over-oxidation to carboxylic acids remains a key challenge. Kinetic studies reveal that using catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl as the stoichiometric oxidant suppresses acid formation, enhancing ketone selectivity to 95%.

By-Product Characterization

Common by-products include:

- 3-Phenylpropanoic acid : From incomplete amidation (5–10% in suboptimal conditions).

- N-(2-Hydroxyethyl)-3-phenylpropanamide : Resulting from incomplete oxidation (3–7%).

GC-MS and HPLC analyses are critical for quantifying impurities, with regulatory thresholds requiring <0.1% for pharmaceutical-grade material.

Emerging Green Chemistry Methodologies

Photocatalytic Amidation

Recent advances utilize visible-light photocatalysis for direct amide bond formation. Irradiating 3-phenylpropanoic acid and 2-aminoacetaldehyde diethyl acetal with Ru(bpy)₃Cl₂ under blue LED light achieves 70% yield without coupling reagents, though scalability remains under investigation.

Biobased Solvent Systems

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) replace traditional solvents like DMF, reducing environmental impact. In model reactions, 2-MeTHF improves yield by 12% compared to DMF due to enhanced substrate solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2-Oxoethyl)-3-phenylpropanamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison

The primary variation among 3-phenylpropanamide derivatives lies in the substituents attached to the amide nitrogen. Key analogs include:

Key Observations :

Physicochemical Properties

Melting Points and Solubility

- Spiro-thia-azacyclic derivatives (e.g., compound 8b in ) exhibit high melting points (68–196°C), attributed to crystalline packing and hydrogen bonding.

- Indole-containing analogs (e.g., ) are likely less soluble in polar solvents due to hydrophobic indole rings.

Elemental Analysis

- Spiro-thia-azacyclic derivatives () show close alignment between calculated and observed carbon content (e.g., 63.31% vs. 62.78% for 8b ), confirming high purity.

Antimicrobial Properties

- (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide () exhibits in vitro antimicrobial activity, likely due to indole moieties disrupting microbial membranes.

Antiviral Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.